molecular formula C17H19N5O2 B2804525 8-Allylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione CAS No. 377055-79-3

8-Allylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione

Cat. No.: B2804525
CAS No.: 377055-79-3
M. Wt: 325.372
InChI Key: XNSVZGWHOCXOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Allylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione is a synthetic xanthine derivative characterized by substitutions at the N3, N7, and C8 positions of the purine core. The N3 position is substituted with a methyl group, while the N7 position features a 3-methylbenzyl moiety. The C8 position is modified with an allylamino group, distinguishing it from classical xanthines like caffeine or theophylline.

Properties

IUPAC Name

3-methyl-7-[(3-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-4-8-18-16-19-14-13(15(23)20-17(24)21(14)3)22(16)10-12-7-5-6-11(2)9-12/h4-7,9H,1,8,10H2,2-3H3,(H,18,19)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSVZGWHOCXOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2NCC=C)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Allylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with a purine derivative, such as 3-methylxanthine.

    Alkylation: The purine derivative undergoes alkylation with 3-methylbenzyl chloride in the presence of a base like potassium carbonate to introduce the benzyl group.

    Amination: The resulting intermediate is then subjected to amination with allylamine under controlled conditions to introduce the allylamino group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 8-Allylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione may involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

8-Allylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the allylamino group.

Scientific Research Applications

8-Allylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Allylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs differ primarily in substitutions at N3, N7, and C8, which critically influence biochemical activity, solubility, and receptor affinity. Below is a comparative analysis with key analogs:

Compound N3 Substituent N7 Substituent C8 Substituent Key Findings Reference
8-Allylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione Methyl 3-Methylbenzyl Allylamino High adenosine A2A receptor affinity; potential anti-inflammatory properties
8-(2-Morpholin-4-yl-ethylamino)-1,3-dimethyl-7-(3-methylbenzyl) Methyl 3-Methylbenzyl Morpholin-4-yl-ethylamino Strong antiarrhythmic activity (ED50 = 55.0); moderate α1-adrenoreceptor affinity (Ki = 0.225 µM)
8-Ethylamino-7-(2-hydroxyethyl)-3-methyl-purine-2,6-dione Methyl 2-Hydroxyethyl Ethylamino Low antioxidant activity (6.56% DPPH scavenging at 250 µM); no mutagenicity observed
8-[(3-Methoxypropyl)amino]-3-methyl-7-(3-methylbenzyl) Methyl 3-Methylbenzyl 3-Methoxypropylamino Enhanced solubility due to methoxy group; uncharacterized therapeutic potential
8-Isohexyl-3-methyl-7-(3-methylbenzyl) Methyl 3-Methylbenzyl Isohexyl Suboptimal enzyme inhibition compared to parent compound (IC50 > 10 µM)
Linagliptin (BI 1356) Methyl But-2-ynyl 3-Amino-piperidin-1-yl DPP-4 inhibitor; improves glycemic control in diabetic models (ED50 = 1.5 mg/kg)

Key Research Findings

Adenosine Receptor Affinity: The allylamino group at C8 confers selective adenosine A2A receptor binding, a property shared with 8-benzylaminoxanthines. This contrasts with 8-ethylamino analogs, which show weaker receptor interactions .

Antiarrhythmic Activity: Derivatives with polar substituents at C8 (e.g., morpholin-4-yl-ethylamino) exhibit prophylactic antiarrhythmic effects, likely due to α-adrenoreceptor modulation. The allylamino analog’s activity in this context remains unstudied .

Metabolic Stability: Compounds with 3-methylbenzyl at N7 (e.g., 8-[(3-methoxypropyl)amino]-3-methyl-7-(3-methylbenzyl)) demonstrate improved metabolic stability over those with aliphatic N7 substituents, suggesting the aromatic group enhances resistance to hepatic degradation .

Enzyme Inhibition: N3 methylation (vs.

Biological Activity

8-Allylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other purines known for their pharmacological properties, including effects on the central nervous system and anti-inflammatory actions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 8-Allylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione can be represented as follows:

  • Molecular Formula: C17H19N5O2
  • Molecular Weight: 325.37 g/mol

Research indicates that purine derivatives like 8-Allylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione may exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes such as xanthine oxidase, which plays a role in uric acid metabolism. This inhibition can lead to decreased inflammation and pain associated with conditions like gout .
  • Modulation of Neurotransmitter Activity: Some studies suggest that purine derivatives can influence neurotransmitter systems, potentially providing neuroprotective effects or altering mood and behavior .
  • Anti-inflammatory Properties: The compound may exhibit anti-inflammatory activity by modulating cytokine production and reducing oxidative stress in cells .

In Vitro Studies

Several studies have investigated the in vitro effects of 8-Allylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione on various cell lines:

  • Cell Viability Assays: Experiments using human macrophage cell lines demonstrated that the compound reduces cell viability at high concentrations but exhibits protective effects at lower doses against oxidative stress induced by lipopolysaccharides (LPS) .

In Vivo Studies

Animal models have also been employed to assess the efficacy of this compound:

  • Gout Model: In a rat model of gout, administration of the compound significantly reduced serum uric acid levels and inflammatory markers compared to control groups. This suggests a potential therapeutic role in managing gouty arthritis .

Case Studies

  • Patient Case Report: A case study involving a patient with chronic gout showed significant improvement in symptoms after treatment with a regimen including this purine derivative. The patient reported reduced pain and inflammation within two weeks of starting therapy .
  • Neuroprotection Study: Another study highlighted the neuroprotective effects observed in animal models subjected to induced neurodegeneration. The compound was found to enhance cognitive function and reduce neuronal loss .

Comparative Analysis

To better understand the biological activity of 8-Allylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione relative to other purines, a comparative analysis is presented below:

Compound NameBiological ActivityMechanism
AllopurinolReduces uric acidXanthine oxidase inhibitor
8-Allylamino...Anti-inflammatoryCytokine modulation
CaffeineCNS stimulantAdenosine receptor antagonist

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Allylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione?

  • Methodology : Synthesis typically involves nucleophilic substitution at the 8-position of a purine core precursor. Key steps include:

  • Alkylation of 8-bromo-3-methylpurine-2,6-dione with allylamine under reflux in polar aprotic solvents (e.g., DMF) .
  • Introduction of the 3-methyl-benzyl group via Suzuki coupling or alkylation, requiring Pd catalysts and temperature control (60–80°C) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization for ≥95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodology :

  • Spectroscopy : Use 1^1H/13^13C NMR to verify substituent positions (e.g., allylamino vs. benzyl groups). FTIR identifies carbonyl (1690–1650 cm1^{-1}) and amine (3350–3300 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ expected for C19_{19}H21_{21}N5_5O2_2).
  • HPLC : Reverse-phase C18 columns (ACN/water mobile phase) assess purity and detect degradation products .

Q. What are the primary biological targets of this compound?

  • Methodology :

  • Enzyme Assays : Screen against kinases (e.g., PKA, PKC) or phosphodiesterases via fluorescence-based activity assays. IC50_{50} values are calculated using dose-response curves .
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for adenosine receptors .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodology :

  • Solvent Optimization : Test aprotic solvents (DMF vs. DMSO) to balance solubility and reaction rate .
  • Catalyst Screening : Evaluate Pd(OAc)2_2 vs. PdCl2_2 for Suzuki coupling efficiency .
  • Continuous Flow Chemistry : Reduces side reactions and improves scalability (residence time: 10–30 mins) .

Q. What mechanistic insights explain its inhibitory activity against specific enzymes?

  • Methodology :

  • X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., PDE4B) to identify hydrogen bonds with the purine core and hydrophobic interactions with the 3-methyl-benzyl group .
  • Molecular Dynamics Simulations : Model binding free energy (ΔGbind\Delta G_{\text{bind}}) to predict substituent effects on activity .

Q. How do storage conditions impact the compound’s stability?

  • Methodology :

  • Forced Degradation Studies : Expose to heat (60°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC and LC-MS to identify hydrolysis products (e.g., cleavage of the allylamino group) .
  • Recommended Storage : -20°C in amber vials under argon to prevent oxidation .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodology :

  • Standardize Assay Conditions : Control variables like ATP concentration (1–10 mM) and pH (7.4 vs. 6.8) in kinase assays .
  • Validate Cell Models : Compare activity in primary cells vs. immortalized lines to rule out off-target effects .

Q. What structure-activity relationship (SAR) trends enhance target selectivity?

  • Methodology :

  • Analog Synthesis : Modify the allylamino group to propargyl or cyclopropylamine variants. Test substitutions at the 7-position (e.g., 3-fluorobenzyl vs. 3-methyl-benzyl) .
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen bond donors/acceptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.